molecular formula C11H11FN2S B2800115 {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine CAS No. 1153070-05-3

{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine

Cat. No.: B2800115
CAS No.: 1153070-05-3
M. Wt: 222.28
InChI Key: VXNWUYGIEFYQJV-UHFFFAOYSA-N
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Description

{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,3-thiazole core linked to a 4-fluorophenyl group, a structural motif widely recognized for its diverse biological activities. Compounds containing the fluorophenyl-thiazole scaffold have been extensively studied for their potential as antimicrobial agents . Research into similar structures has demonstrated promising activity against challenging fungal pathogens such as C. albicans and C. neoformans . These studies suggest that such molecules can act as membrane-active agents, disrupting the integrity of the fungal cell wall and leading to cell death, as evidenced by techniques like scanning electron microscopy and flow cytometry . Furthermore, the thiazole ring system is a privileged structure in the development of anti-inflammatory therapeutics . Derivatives have been investigated for their ability to modulate key inflammatory pathways, making this compound a valuable template for researching new non-steroidal anti-inflammatory drug (NSAID) candidates with potentially improved safety profiles . The integration of the 4-fluorophenyl group is a strategic modification in drug design, as fluorine can enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability . This makes this compound a versatile and highly relevant intermediate for researchers engaged in synthetic chemistry, pharmacology, and the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2S/c1-13-6-10-7-15-11(14-10)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNWUYGIEFYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the thiazole intermediate.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Reactivity of the Methylamine Group

The methylamine moiety participates in classical amine reactions:

Table 2: Functional Group Transformations

Reaction TypeReagents/ConditionsProduct ClassApplication
AcylationAcetyl chloride, pyridineAmidesProdrug synthesis
SulfonylationTosyl chloride, baseSulfonamidesEnzyme inhibition
Carbamate formationAlkyl/aryl haloformates (e.g., ClCO₂Et)CarbamatesDrug delivery systems
  • Acylation : Forms stable amides for improved pharmacokinetics .

  • Carbamate formation : Utilized in prodrug strategies to enhance solubility .

Thiazole Ring Modifications

Electrophilic substitution and cross-coupling reactions target the thiazole ring:

Table 3: Thiazole Ring Reactions

ReactionPosition ModifiedReagentsOutcome
HalogenationC-5NBS, DMFBrominated derivatives for Suzuki couplings
Suzuki-Miyaura couplingC-4/C-5Pd(PPh₃)₄, arylboronic acidsBiaryl analogs for bioactivity studies
  • Halogenation : Introduces handles for further functionalization .

  • Cross-coupling : Expands structural diversity for SAR studies .

Stability and Degradation Pathways

The compound shows sensitivity to:

  • Acidic hydrolysis : Cleavage of the methylamine group at pH < 3 .

  • Oxidative stress : Thiazole ring degradation under strong oxidants (e.g., H₂O₂) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research has indicated that thiazole derivatives exhibit antimicrobial properties. Specifically, compounds similar to {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine have shown effectiveness against various bacterial strains, including Staphylococcus aureus. This suggests potential for development as antibacterial agents .
  • Anticancer Properties : Thiazole derivatives have been investigated for their anticancer effects. Studies suggest that compounds in this class can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. The presence of the fluorophenyl group may enhance these effects by increasing lipophilicity and cellular uptake .
  • Neurological Applications : There is emerging evidence that thiazole compounds can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety. The structural features of this compound may contribute to modulating serotonin and dopamine pathways .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of thiazole derivatives against Staphylococcus aureus. The study utilized disc diffusion methods to assess inhibition zones, demonstrating that compounds with similar structures to this compound exhibited significant antibacterial properties .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the cytotoxic effects of various thiazole derivatives on cancer cell lines. The results indicated that certain derivatives could reduce cell viability significantly, suggesting their potential as chemotherapeutic agents. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Mechanism of Action

The mechanism of action of {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor antagonist, or modulator of cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs.
  • Electron-Withdrawing Groups : The -CF₃ group in increases lipophilicity (logP ~2.8), whereas fluorine’s smaller size may enhance solubility and reduce off-target interactions .
  • Amine Functionalization : Methylamine at the 4-position (target compound) provides moderate basicity, contrasting with bulkier substituents like di(prop-2-ynyl)amine (), which may hinder membrane penetration .

Biological Activity

The compound {[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C₁₄H₁₆FN₃S
  • Molecular Weight : 277.36 g/mol
  • CAS Number : 923754-14-7

Thiazole derivatives often function by interacting with cellular targets such as enzymes or receptors involved in critical biological processes. For example, studies have shown that certain thiazole compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is particularly relevant for the compound under discussion, as it shares structural similarities with other known tubulin inhibitors.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. A related study demonstrated that compounds with a similar thiazole structure showed IC₅₀ values ranging from 0.36 to 0.86 μM against human cancer cell lines, indicating potent anticancer properties . The proposed mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase.

CompoundIC₅₀ (μM)Cancer Cell Line
10s0.36-0.86SGC-7901

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that related compounds exhibit bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism involves inhibiting protein synthesis and disrupting nucleic acid production.

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625
Enterococcus faecalis62.5

Study on Antiproliferative Effects

A study published in Nature evaluated a series of thiazole derivatives for their antiproliferative effects against cancer cell lines. The compound This compound was included in the analysis and demonstrated significant inhibition of cell growth compared to control groups .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of thiazole derivatives found that compounds similar to This compound displayed moderate-to-good activity against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus), with biofilm inhibition concentrations (MBIC) significantly lower than those of traditional antibiotics .

Q & A

Q. What crystallographic challenges arise, and how to overcome them?

  • Methodology :
  • Co-crystallization : Use PEG 4000 as a precipitant to improve crystal quality.
  • Synchrotron radiation : Collect high-resolution data (≤1.0 Å) at facilities like APS or ESRF .

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